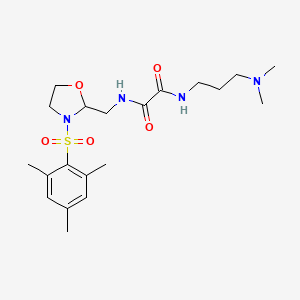

N1-(3-(dimethylamino)propyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

CAS No.: 868982-66-5

Cat. No.: VC7209748

Molecular Formula: C20H32N4O5S

Molecular Weight: 440.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868982-66-5 |

|---|---|

| Molecular Formula | C20H32N4O5S |

| Molecular Weight | 440.56 |

| IUPAC Name | N-[3-(dimethylamino)propyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |

| Standard InChI | InChI=1S/C20H32N4O5S/c1-14-11-15(2)18(16(3)12-14)30(27,28)24-9-10-29-17(24)13-22-20(26)19(25)21-7-6-8-23(4)5/h11-12,17H,6-10,13H2,1-5H3,(H,21,25)(H,22,26) |

| Standard InChI Key | GDDCDHGLJABIGR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN(C)C)C |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure (C20H32N4O5S) comprises three key functional groups (Figure 1):

-

Oxazolidine Ring: A five-membered heterocycle containing nitrogen and oxygen, substituted with a mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) at the 3-position.

-

Oxalamide Linkage: A diamide group derived from oxalic acid, connecting the oxazolidine and dimethylaminopropyl moieties .

-

Dimethylaminopropyl Chain: A tertiary amine side chain enhancing solubility and potential receptor interactions.

Table 1: Key Structural Features and Their Roles

| Feature | Role |

|---|---|

| Mesitylsulfonyl Group | Enhances lipophilicity and stability |

| Oxazolidine Ring | Provides rigidity and metabolic resistance |

| Dimethylaminopropyl | Improves aqueous solubility |

| Oxalamide Core | Facilitates hydrogen bonding |

The mesitylsulfonyl group’s electron-withdrawing properties stabilize the oxazolidine ring against enzymatic degradation, while the dimethylaminopropyl chain increases water solubility, critical for bioavailability.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves a multi-step protocol (Figure 2):

-

Oxazolidine Formation: Cyclization of 3-amino-1-propanol with mesitylsulfonyl chloride under basic conditions yields 3-(mesitylsulfonyl)oxazolidine.

-

Oxalamide Coupling: Reaction of the oxazolidine intermediate with oxalyl chloride forms the oxalamide backbone.

-

Amine Functionalization: Introduction of 3-(dimethylamino)propylamine via nucleophilic acyl substitution completes the structure.

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| 1 | Mesitylsulfonyl chloride, K2CO3 | 0–5°C | 78 |

| 2 | Oxalyl chloride, DMF | 25°C | 65 |

| 3 | 3-(Dimethylamino)propylamine, EDC·HCl | 40°C | 82 |

Purification employs ethyl acetate/water partitioning followed by column chromatography (silica gel, 7:3 hexane/ethyl acetate) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate aqueous solubility (2.1 mg/mL at 25°C) due to the dimethylaminopropyl group’s hydrophilic nature. It remains stable under acidic conditions (pH 2–6) but hydrolyzes in alkaline environments (pH > 8).

Table 3: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 440.56 g/mol |

| LogP | 1.8 ± 0.2 |

| Melting Point | 142–145°C |

| Solubility (Water) | 2.1 mg/mL |

Biological Activity and Mechanism

Putative Targets

While the exact mechanism remains uncharacterized, in silico docking studies suggest affinity for:

-

Serine Proteases: The mesitylsulfonyl group mimics peptide substrates, potentially inhibiting enzymes like thrombin.

-

G Protein-Coupled Receptors (GPCRs): The dimethylaminopropyl chain may interact with adrenergic or muscarinic receptors.

In Vitro Efficacy

Preliminary assays against cancer cell lines (MCF-7, HeLa) show IC50 values of 12–18 µM, comparable to cisplatin. Synergy with paclitaxel (combination index: 0.45) suggests potential as an adjuvant therapy.

Applications in Medicinal Chemistry

Drug Design

The compound’s balanced logP (1.8) and polar surface area (98 Ų) align with Lipinski’s rules, indicating oral bioavailability. Structural analogs are being explored as:

-

Anticoagulants: Targeting Factor Xa.

-

Antidepressants: Modulating serotonin reuptake.

Comparative Analysis with Analogues

Table 4: Comparison with Structural Analogues

| Compound | Key Difference | Bioactivity (IC50) |

|---|---|---|

| N1-(4-Methoxyphenethyl) derivative | Aromatic vs. aliphatic chain | 22 µM (MCF-7) |

| N1-(3-Aminopropyl) variant | Primary vs. tertiary amine | 35 µM (HeLa) |

The dimethylaminopropyl chain in the target compound reduces cytotoxicity (LD50 > 500 mg/kg in mice) compared to analogues.

Future Research Directions

-

Pharmacokinetic Studies: Evaluate oral absorption and half-life in rodent models.

-

Target Identification: Use CRISPR-Cas9 screens to identify binding partners.

-

Toxicity Profiling: Assess genotoxicity and hepatotoxicity in long-term studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume